3,5-Dinitro-2-(2-nitroethenyl)furan is a complex organic compound with the molecular formula . It features a furan ring substituted with two nitro groups at the 3 and 5 positions and a 2-nitroethenyl group at the 2 position. This compound is notable for its unique structure, which combines aromatic and heterocyclic elements, making it of interest in various chemical research fields.
The synthesis of 3,5-Dinitro-2-(2-nitroethenyl)furan can be achieved through several methods:
3,5-Dinitro-2-(2-nitroethenyl)furan has potential applications in various fields:
Interaction studies involving 3,5-Dinitro-2-(2-nitroethenyl)furan are crucial for understanding its biological effects:
Several compounds share structural similarities with 3,5-Dinitro-2-(2-nitroethenyl)furan. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Nitrofuran | Furan ring with one nitro group | Simpler structure; less biological activity |
| 5-Nitrofuran | Furan ring with one nitro group at position 5 | Similar reactivity but different substitution |
| 4-Nitrophenol | Phenolic structure with one nitro group | Exhibits strong antibacterial properties |
| Nitrofurazone | Furan ring with multiple nitro groups | Known for significant antimicrobial properties |
The uniqueness of 3,5-Dinitro-2-(2-nitroethenyl)furan lies in its dual nitro substitutions on the furan ring combined with the reactive nitroethenyl group. This configuration may enhance its reactivity and biological activity compared to simpler analogs.